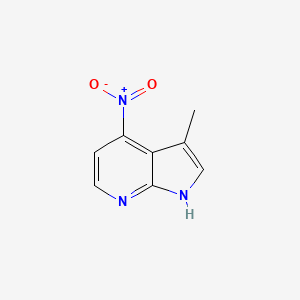

3-Methyl-4-nitro-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-4-10-8-7(5)6(11(12)13)2-3-9-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUOHIJYKFLZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268198 | |

| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-52-2 | |

| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-4-nitro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methyl-4-nitro-7-azaindole in Medicinal Chemistry

This compound, with the CAS Number 4893-92-9, is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] As a derivative of 7-azaindole, it belongs to a class of compounds recognized as "privileged structures." This designation stems from their ability to serve as versatile scaffolds for the development of potent and selective modulators of various biological targets.[2][3] The 7-azaindole core is a bioisostere of indole, and the strategic placement of a nitrogen atom in the benzene ring portion can enhance solubility, modulate pKa, and provide an additional hydrogen bond acceptor, potentially leading to improved pharmacokinetic properties and target binding affinity.[4]

The introduction of a methyl group at the 3-position and a nitro group at the 4-position of the 7-azaindole core further diversifies its chemical personality. The methyl group can influence steric interactions within a binding pocket, while the electron-withdrawing nitro group significantly impacts the electronic distribution of the aromatic system, opening up unique avenues for chemical modification and functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties dictate its behavior in various chemical environments and biological systems.

Molecular Structure and Basic Information:

| Property | Value | Source |

| IUPAC Name | 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | [1] |

| CAS Number | 4893-92-9 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Off-white to yellow solid | Inferred from related compounds |

| Melting Point | Not explicitly available in literature. | |

| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water is anticipated. | Inferred from general azaindole properties |

Spectroscopic Data (Predicted and Inferred from Related Structures):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating nature of the pyrrole nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), aromatic C-H stretches, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.16). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the bicyclic ring system.

Synthesis of this compound

The synthesis of this compound can be approached through multi-step sequences that construct the azaindole core and subsequently introduce the desired functional groups. A plausible and commonly employed strategy involves the initial synthesis of a substituted pyridine precursor, followed by the annulation of the pyrrole ring.

A logical synthetic pathway would commence with a suitably substituted pyridine, such as 2-amino-3-nitropyridine derivatives, which can then be elaborated to form the pyrrole ring. The starting material, 2-amino-4-methyl-3-nitropyridine, can be converted into a pyrrolyl derivative using 2,5-dimethoxytetrahydrofuran in glacial acetic acid, which upon subsequent cyclization, can afford the target compound.[1]

An alternative and powerful approach for the synthesis of the 7-azaindole nucleus involves transition metal-catalyzed cross-coupling reactions.[5] Methodologies such as the Sonogashira, Heck, and Suzuki couplings have proven effective in constructing the bicyclic system from appropriately functionalized pyridine precursors.[5]

The nitration of the 7-azaindole ring system is a key step. Direct nitration of 7-azaindole typically occurs at the C3 position of the electron-rich pyrrole ring. To achieve nitration at the C4 position on the pyridine ring, a common strategy involves the initial formation of the 7-azaindole N-oxide. The N-oxide deactivates the pyridine ring towards electrophilic attack to a lesser extent than the parent pyridine and directs nitration to the C4 position. Subsequent deoxygenation of the N-oxide would yield the 4-nitro-7-azaindole.

Below is a generalized, illustrative synthetic protocol based on established methodologies for azaindole synthesis and functionalization.

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Synthesis of 3-Methyl-7-azaindole

A detailed protocol for the synthesis of substituted 7-azaindoles can be adapted from literature procedures, often involving the cyclization of a substituted aminopyridine. For instance, a one-pot reaction between 2-fluoro-3-methylpyridine and an appropriate aldehyde can yield 7-azaindole derivatives.[6]

Step 2: N-Oxidation of 3-Methyl-7-azaindole

-

Dissolve 3-Methyl-7-azaindole in a suitable solvent such as acetic acid or dichloromethane.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product.

Step 3: Nitration of 3-Methyl-7-azaindole-N-oxide

-

Dissolve the 3-Methyl-7-azaindole-N-oxide in concentrated sulfuric acid at 0 °C.

-

Add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified period, monitoring by TLC.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

Step 4: Deoxygenation of this compound-N-oxide

-

Dissolve the nitro-N-oxide in a suitable solvent like chloroform or acetic acid.

-

Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

-

Heat the reaction mixture to reflux until the reaction is complete as indicated by TLC.

-

After cooling, work up the reaction to isolate the final product, this compound.

Diagram: Synthetic Pathway to this compound

Sources

- 1. Sci-Hub. Synthesis of 4-methyl pyrido (3,2-e) pyrrolo (1,2-a) pyrazines. / Chemical and Pharmaceutical Bulletin, 1988 [sci-hub.box]

- 2. mdpi.com [mdpi.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-nitro-7-azaindole from Substituted Pyridines

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-Methyl-4-nitro-7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is logically bifurcated into two primary stages: the construction of the 3-methyl-7-azaindole core from readily available substituted pyridines, and the subsequent regioselective nitration at the C4 position. This document delves into the mechanistic underpinnings of various synthetic routes, explains the causality behind experimental choices, and furnishes detailed procedural insights for researchers and professionals in the field of organic synthesis and pharmaceutical development. The 7-azaindole core is a privileged structure in numerous therapeutic agents, particularly kinase inhibitors, making efficient and scalable synthetic routes to its derivatives highly valuable.[1][2]

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole and purine, rendering it a versatile scaffold for interaction with a multitude of biological targets. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, allow for a range of molecular interactions, including hydrogen bonding and π-stacking. Consequently, 7-azaindole derivatives have been integral to the development of numerous FDA-approved drugs and clinical candidates, particularly in oncology. The introduction of specific substituents, such as a methyl group at the C3 position and a nitro group at the C4 position, can further modulate the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis of this compound, a key intermediate for the elaboration of more complex pharmaceutical agents.

Synthesis of the 3-Methyl-7-azaindole Core from Substituted Pyridines

The construction of the pyrrole ring onto a pre-existing pyridine core is a common strategy for synthesizing 7-azaindoles. However, the electron-deficient nature of the pyridine ring often renders classical indole syntheses, such as the Fischer indole synthesis, low-yielding. More robust methods are therefore required. Below are three field-proven strategies starting from substituted pyridines.

Strategy A: Sonogashira Coupling and Cyclization from 2-Amino-3-halopyridines

This strategy is a versatile and widely used method for the synthesis of 2,3-disubstituted 7-azaindoles. The key steps involve a palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.

Workflow Diagram:

Caption: Sonogashira Coupling and Cyclization Pathway.

Causality and Experimental Choices:

-

Starting Material: 2-Amino-3-methylpyridine is a commercially available and convenient starting point. Halogenation at the 3-position (e.g., with N-bromosuccinimide or N-iodosuccinimide) activates this position for the subsequent cross-coupling reaction.

-

Sonogashira Coupling: This reaction is highly efficient for forming carbon-carbon bonds between sp-hybridized carbons of the alkyne and sp2-hybridized carbons of the pyridine ring. The use of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) cocatalyst (e.g., CuI) is crucial for the catalytic cycle. Propyne gas can be used directly, or a more manageable equivalent like 2-butyn-1-ol followed by oxidation and decarboxylation can be employed.

-

Cyclization: The intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine is the key ring-forming step. This can be promoted by either base (e.g., potassium tert-butoxide) or acid (e.g., TFA/TFAA), which facilitates the nucleophilic attack of the amino group onto the alkyne.[3]

Experimental Protocol (Illustrative):

-

Halogenation: To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide portion-wise at room temperature. Stir until the reaction is complete (monitored by TLC). Work-up involves quenching the reaction and extracting the product.

-

Sonogashira Coupling: To a solution of the 2-amino-3-iodo-X-methylpyridine and a suitable propyne equivalent in a degassed solvent (e.g., THF/triethylamine), add Pd(PPh₃)₄ and CuI. Heat the reaction mixture under an inert atmosphere until completion.

-

Cyclization: The crude 2-amino-3-(prop-1-yn-1-yl)pyridine derivative is dissolved in a suitable solvent (e.g., DMF) and treated with a base like potassium tert-butoxide at elevated temperature to effect cyclization.

| Step | Key Reagents | Typical Conditions | Yield (Illustrative) |

| Halogenation | NIS, MeCN | Room temperature, 2-4 h | >90% |

| Sonogashira Coupling | Propyne source, Pd(PPh₃)₄, CuI, Et₃N/THF | 60-80 °C, 6-12 h | 70-85% |

| Cyclization | KOtBu, DMF | 100-120 °C, 2-6 h | 80-95% |

Strategy B: Domino Reaction of 2-Fluoro-3-methylpyridine

A more recent and elegant approach involves a one-pot domino reaction between a 2-fluoro-3-methylpyridine and an aldehyde, mediated by a strong base. This method allows for the direct formation of the 7-azaindole or 7-azaindoline ring system with control over the final product based on the choice of the alkali-amide base.[4][5]

Workflow Diagram:

Caption: Alkali-Amide Mediated Domino Reaction.

Causality and Experimental Choices:

-

Starting Materials: 2-Fluoro-3-methylpyridine is the key precursor, where the fluorine atom acts as a good leaving group for the final intramolecular nucleophilic aromatic substitution (SNAr) step.

-

Base Selection: The choice of the alkali metal counterion in the bis(trimethylsilyl)amide base is critical for selectivity. Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) favors the formation of the aromatized 7-azaindole, while the lithium analogue (LiN(SiMe₃)₂) tends to yield the corresponding 7-azaindoline.[4][5] This is attributed to the differing Lewis acidity and aggregation states of the lithium and potassium amides, which influence the reaction pathway.

-

Mechanism: The reaction proceeds via deprotonation of the methyl group of the picoline by the strong base, followed by addition to the aldehyde. The resulting alkoxide then undergoes an intramolecular SNAr reaction, displacing the fluoride, and subsequent elimination leads to the aromatic 7-azaindole.

Experimental Protocol (Illustrative):

-

To a solution of 2-fluoro-3-methylpyridine and the desired aldehyde in an anhydrous solvent like diisopropyl ether under an inert atmosphere, add a solution of KN(SiMe₃)₂.

-

Heat the reaction mixture at a suitable temperature (e.g., 110 °C) for several hours.

-

After completion, the reaction is quenched, and the product is isolated and purified by chromatography.

| Starting Materials | Base | Solvent | Temperature | Product | Yield (Illustrative) |

| 2-Fluoro-3-methylpyridine, Benzaldehyde | KN(SiMe₃)₂ | Diisopropyl ether | 110 °C | 2-Phenyl-3-methyl-7-azaindole | ~80-90% |

Regioselective Nitration of 3-Methyl-7-azaindole

Direct electrophilic nitration of the 7-azaindole ring system is challenging due to the high reactivity of the pyrrole moiety, which can lead to polymerization or nitration at multiple positions, primarily C3. To achieve selective nitration at the C4 position of the electron-deficient pyridine ring, a strategic activation of the pyridine ring is necessary.

The Critical Role of N-Oxidation

The most effective strategy for directing nitration to the C4 position is the formation of the 7-azaindole-N-oxide. The N-oxide group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. However, it is also a π-donor through resonance, which activates the C4 and C6 positions for electrophilic substitution.

Reaction Mechanism:

Caption: N-Oxide Directed Nitration Pathway.

Causality and Experimental Choices:

-

N-Oxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are commonly used for the N-oxidation of pyridinic nitrogens. This step is crucial for activating the C4 position.[6]

-

Nitration Conditions: A mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺), the active electrophile. The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and minimize side products. The N-oxide directs the nitronium ion to the C4 position.[2]

-

Deoxygenation: After nitration, the N-oxide is removed to yield the final product. This is typically achieved using reducing agents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

Experimental Protocol (Illustrative):

-

N-Oxidation: Dissolve 3-methyl-7-azaindole in a suitable solvent (e.g., dichloromethane) and add m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Nitration: To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, slowly add the 3-methyl-7-azaindole-N-oxide. Maintain the low temperature for the duration of the reaction.

-

Work-up and Deoxygenation: The reaction mixture is carefully poured onto ice and neutralized. The crude this compound-N-oxide is then dissolved in a solvent like chloroform and treated with PCl₃ at reflux to remove the N-oxide.

| Step | Key Reagents | Typical Conditions | Yield (Illustrative) |

| N-Oxidation | m-CPBA, DCM | 0 °C to RT, 4-8 h | 85-95% |

| Nitration | HNO₃, H₂SO₄ | 0-5 °C, 1-2 h | 70-85% |

| Deoxygenation | PCl₃, CHCl₃ | Reflux, 2-4 h | >90% |

Conclusion and Future Perspectives

The synthesis of this compound from substituted pyridines is a multi-step process that requires careful consideration of the synthetic strategy to achieve good yields and high purity. The construction of the 3-methyl-7-azaindole core can be efficiently accomplished through modern synthetic methodologies such as Sonogashira coupling/cyclization or domino reactions of fluorinated picolines. The key to the regioselective introduction of the nitro group at the C4 position lies in the strategic use of N-oxidation to direct the electrophilic aromatic substitution. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers in the synthesis of this valuable intermediate. Future research may focus on developing more atom-economical and greener synthetic routes, potentially through C-H activation methodologies, to further streamline the synthesis of this important class of compounds.

References

-

Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

-

Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

-

the leimgruber-batcho indole synthesis. Heterocycles. Available at: [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. Available at: [Link]

-

4-Nitro-3-(Trifluoromethyl)-7-Azaindole-7-Oxide. MySkinRecipes. Available at: [Link]

-

Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH National Library of Medicine. Available at: [Link]

-

The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Baxendale Group - Durham University. Available at: [Link]

- CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.

-

Preparation of 7‐azaindoline and 7‐azaindole via 3‐methylpyridine. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

Solubility Profiling of 3-Methyl-4-nitro-7-azaindole: A Framework for Pre-formulation and Drug Discovery

An In-Depth Technical Guide

Abstract

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to optimize the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The introduction of specific substituents, such as a methyl group and a nitro group, creates novel chemical entities like 3-Methyl-4-nitro-7-azaindole, whose properties are not yet extensively documented. Solubility is a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability and formulation strategies. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of organic solvents. Eschewing a simple data summary, this paper establishes a foundational understanding of the underlying physicochemical principles, presents a validated experimental protocol for thermodynamic solubility measurement, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating and serve as a gold-standard approach for the characterization of novel chemical entities in a drug discovery pipeline.

The Strategic Importance of the 7-Azaindole Scaffold and Solubility Analysis

The 7-azaindole ring system, a bioisostere of indole, has emerged as a cornerstone in the design of therapeutic agents, particularly kinase inhibitors.[1][3] Its structure, which incorporates both a hydrogen-bond donor (the pyrrole-like NH) and a hydrogen-bond acceptor (the pyridine nitrogen), allows it to form key interactions with biological targets, often mimicking the binding of purines like adenine.[3] The strategic placement of a nitrogen atom in the indole's benzene ring can significantly modulate a molecule's properties, including its pKa, lipophilicity, and metabolic stability, often leading to improved aqueous solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to their indole counterparts.[2][3]

The specific compound of interest, this compound, presents a unique combination of functional groups:

-

7-Azaindole Core: Provides the fundamental scaffold with hydrogen bonding capabilities.

-

3-Methyl Group: A small, lipophilic group that can influence crystal packing and interactions with non-polar environments.

-

4-Nitro Group: A potent electron-withdrawing group that significantly increases the molecule's polarity and introduces a strong hydrogen bond acceptor site.

Understanding the solubility of this molecule is not a trivial pursuit; it is a critical early step in drug development. Poor solubility can lead to erratic assay results, underestimated potency, low and variable oral bioavailability, and significant challenges in developing a viable drug formulation. Therefore, a rigorous, early-stage assessment of solubility in a diverse set of organic solvents is imperative to inform downstream decision-making.

Theoretical Foundations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires analyzing the specific intermolecular forces at play between the solute (this compound) and the solvent.

The key to solubility is overcoming the solute-solute interactions within the crystal lattice and replacing them with favorable solute-solvent interactions. For this compound, the following interactions are paramount:

-

Hydrogen Bonding: The pyrrole-like N-H is a strong hydrogen bond donor. The pyridine nitrogen and the two oxygens of the nitro group are strong hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding (e.g., alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The nitro group imparts a strong dipole moment on the molecule. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) will interact favorably with this dipole.

-

van der Waals Forces: The aromatic rings and the methyl group contribute to weaker, non-polar interactions, suggesting some solubility in less polar solvents, though this is likely to be limited by the highly polar nitro group.

A Rationale for Solvent Selection

An effective initial solubility screen utilizes a diverse panel of solvents that covers a wide range of polarities and hydrogen bonding capabilities. This approach provides a comprehensive picture of the compound's physicochemical character.

Table 1: Recommended Solvent Panel for Initial Solubility Screening

| Solvent Class | Example Solvent | Dielectric Constant (ε) | Character | Rationale for Inclusion |

| Polar Protic | Methanol (MeOH) | 32.7 | H-bond donor & acceptor | Probes strong hydrogen bonding interactions. Common in synthesis and purification. |

| Ethanol (EtOH) | 24.5 | H-bond donor & acceptor | Similar to methanol but slightly less polar; widely used in formulations. | |

| Polar Aprotic | Acetonitrile (ACN) | 37.5 | H-bond acceptor, significant dipole | High polarity, common HPLC mobile phase, useful for analytical method development. |

| Acetone | 20.7 | H-bond acceptor, moderate dipole | Common laboratory solvent with intermediate polarity. | |

| Tetrahydrofuran (THF) | 7.5 | H-bond acceptor, low polarity | Explores solubility in an ether-type solvent, common in organic reactions. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor, very high polarity | Often a "universal" solvent for poorly soluble compounds; stock solution preparation. | |

| Non-Polar | Toluene | 2.4 | Aromatic, non-polar | Assesses solubility in aromatic, non-polar environments. |

| Dichloromethane (DCM) | 9.1 | Halogenated, weakly polar | Common extraction and reaction solvent. | |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | H-bond acceptor, intermediate polarity | Widely used in chromatography and extraction. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To ensure data is reliable and reflects the true equilibrium state, the shake-flask method is the industry gold standard. It is designed to measure thermodynamic solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with excess solid.

Step-by-Step Methodology

-

Material Preparation:

-

Accurately weigh a sufficient amount of this compound (e.g., 5-10 mg) into a series of inert glass vials (e.g., 2 mL HPLC vials). The amount should be in clear excess of what is expected to dissolve.

-

Prepare a calibrated stock solution of the compound in a high-solubility solvent (e.g., DMSO) for creating an HPLC calibration curve.

-

-

Solvent Addition & Equilibration:

-

Add a precise volume (e.g., 1.0 mL) of each selected solvent from Table 1 to the corresponding vial containing the solid compound.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) to ensure constant agitation.

-

Causality Check: Agitation is critical to maximize the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. The process should run for a minimum of 24 hours. For crystalline compounds with low solubility, 48-72 hours may be necessary to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle.

-

To separate the saturated supernatant from the excess solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This is a reliable method to pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the liquid. Trustworthiness Check: Pre-saturate the filter by discarding the first ~200 µL of filtrate to prevent compound adsorption onto the filter membrane, which would artificially lower the measured concentration.

-

-

-

Sample Preparation & Quantification:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A large dilution factor (e.g., 100-fold) is often required.

-

Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve with at least five standards should be used to ensure accuracy.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

-

Data Presentation and Interpretation

The results of the solubility screen should be compiled into a clear, concise table. This allows for rapid comparison and the drawing of structure-solubility relationships.

Table 2: Example Data Summary for this compound

| Solvent | Solubility (mg/mL) | Solubility (mM) | Qualitative Class | Interpretation |

| DMSO | >100 (Hypothetical) | >613 | Very Soluble | Strong H-bond acceptance and high polarity effectively solvate the molecule. |

| Methanol | 25.5 (Hypothetical) | 156.3 | Soluble | Strong H-bonding interactions (donor and acceptor) lead to good solubility. |

| Acetone | 15.2 (Hypothetical) | 93.2 | Soluble | Polar aprotic nature and H-bond acceptance are favorable. |

| Ethyl Acetate | 5.8 (Hypothetical) | 35.6 | Sparingly Soluble | Moderate polarity and H-bond acceptance result in moderate solubility. |

| Acetonitrile | 4.1 (Hypothetical) | 25.1 | Sparingly Soluble | Despite high polarity, its weaker H-bond accepting ability compared to others limits solubility. |

| THF | 3.3 (Hypothetical) | 20.2 | Sparingly Soluble | Lower polarity and steric hindrance around the ether oxygen limit strong interactions. |

| DCM | 1.2 (Hypothetical) | 7.4 | Slightly Soluble | Limited by the molecule's high polarity and the solvent's inability to H-bond effectively. |

| Toluene | <0.1 (Hypothetical) | <0.6 | Insoluble | Mismatch in polarity ("like dissolves unlike") results in very poor solubility. |

Note: Data are hypothetical and for illustrative purposes only.

From this profile, a clear picture emerges: this compound is a polar compound whose solubility is dominated by its ability to form hydrogen bonds. It exhibits high solubility in polar solvents, particularly those that are strong hydrogen bond acceptors (DMSO, alcohols, acetone), and very poor solubility in non-polar hydrocarbon solvents. This information is invaluable for selecting solvents for chemical reactions, purification (crystallization), and for the initial stages of formulation development.

Conclusion and Strategic Application

This guide has outlined a robust, scientifically-grounded framework for determining and understanding the solubility of this compound. By combining theoretical analysis with a rigorous experimental protocol, researchers can generate high-quality, reliable data essential for advancing a compound through the drug discovery and development process. The resulting solubility profile serves as a critical roadmap, guiding decisions in process chemistry, analytical method development, and pre-formulation activities, ultimately de-risking the compound's path toward a potential therapeutic agent.

References

-

Subota, A.I., et al. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Available at: [Link]

-

Mérour, J.Y., & Joseph, B. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

-

Politzer, P., & Grice, M.E. (n.d.). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. DTIC. Available at: [Link]

-

Kulkarni, V.M., et al. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central (PMC). Available at: [Link]

-

Al-Trawneh, M. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

-

Saber, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed Central (PMC). Available at: [Link]

-

Rochais, C., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

-

Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar. Available at: [Link]

-

Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Basnet, A., & Thapa, P. (n.d.). Azaindole Therapeutic Agents. PubMed Central (PMC). Available at: [Link]

-

ResearchGate. (n.d.). Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures. Available at: [Link]

-

Kelly, P.M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

-

Himanen, L., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

Sources

Unraveling the Mechanism of 3-Methyl-4-nitro-7-azaindole as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition

The 7-azaindole core is a well-established and highly valued scaffold in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine moiety of ATP allows it to effectively compete for the ATP-binding site on a wide range of kinases.[1][2] The defining feature of the 7-azaindole ring system is the presence of two nitrogen atoms that can form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the natural substrate.[1][3] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, leading to potent inhibition.[1] The versatility of the 7-azaindole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Numerous 7-azaindole derivatives have been investigated as inhibitors of various kinases, with some, like the BRAF inhibitor Vemurafenib, achieving FDA approval for cancer therapy.[5][6]

This technical guide delves into the hypothesized mechanism of action of a specific derivative, 3-Methyl-4-nitro-7-azaindole, as a kinase inhibitor. While specific biological data for this compound is not yet publicly available, its structural features allow for a well-reasoned prediction of its inhibitory mechanism based on the extensive knowledge of the 7-azaindole class of inhibitors.

Hypothesized Mechanism of Action of this compound

The kinase inhibitory activity of this compound is predicated on its ability to function as an ATP-competitive inhibitor. The core of its mechanism lies in the interaction of the 7-azaindole nucleus with the kinase hinge region, supplemented by the electronic and steric influences of the methyl and nitro substituents.

Core Interaction: Hinge Binding

The foundational interaction of this compound with a target kinase is the formation of two hydrogen bonds between the 7-azaindole ring and the backbone of the kinase hinge region. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) proton serves as a hydrogen bond donor. This critical interaction anchors the molecule in the ATP-binding pocket.

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge region.

Role of the 3-Methyl Group

The methyl group at the 3-position of the 7-azaindole ring is a common substitution in kinase inhibitors.[5] Its primary role is likely to be steric, influencing the orientation of the inhibitor within the ATP-binding pocket and potentially creating favorable van der Waals interactions with hydrophobic residues. This can contribute to both the potency and selectivity of the inhibitor.

Influence of the 4-Nitro Group

The nitro group at the 4-position is a strong electron-withdrawing group, which can significantly impact the electronic properties of the 7-azaindole ring system.[7] This can modulate the strength of the hydrogen bonds formed with the hinge region. Furthermore, the nitro group itself can participate in interactions with the target kinase. For instance, it could form hydrogen bonds or other electrostatic interactions with specific amino acid residues in the active site. The presence of a nitro group has been shown in some cases to enhance the biological activity of 7-azaindole derivatives.[7]

Caption: Hypothesized binding mode of this compound in a kinase active site.

Experimental Protocols for Characterization

To validate the hypothesized mechanism of action and to characterize the kinase inhibitory profile of this compound, a series of biochemical and cellular assays are required.

Protocol 1: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a luminescent kinase assay to determine the IC50 value of this compound against a representative serine/threonine kinase.

Materials:

-

This compound

-

Recombinant human kinase (e.g., CDK2/Cyclin A)

-

Kinase substrate peptide (e.g., a peptide with a phosphorylation site for the chosen kinase)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in kinase assay buffer.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

Add 10 µL of the 2X kinase/substrate solution to each well.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Assay for Target Engagement (Example: Western Blot for Phospho-Protein)

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.

Materials:

-

Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line with an activating mutation).

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phosphorylated forms of the downstream substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Determine the concentration-dependent inhibition of substrate phosphorylation.

-

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available for this compound, the following table is a hypothetical representation of the type of data that would be generated from the aforementioned assays.

| Kinase Target | IC50 (nM) | Cellular EC50 (nM) |

| Kinase X | 50 | 250 |

| Kinase Y | >10,000 | >10,000 |

| Kinase Z | 800 | 3,500 |

Conclusion

This compound is a promising, yet uncharacterized, member of the 7-azaindole class of kinase inhibitors. Based on the well-understood mechanism of this scaffold, it is hypothesized to act as an ATP-competitive inhibitor, with the 7-azaindole core forming key hydrogen bonds with the kinase hinge region. The methyl and nitro substituents are expected to modulate the potency and selectivity of the compound through steric and electronic effects. The experimental protocols outlined in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this compound to elucidate its true potential as a kinase inhibitor and to inform future drug development efforts.

References

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. (URL: [Link])

-

Azaindole Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

-

The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL: [Link])

-

Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | ACS Medicinal Chemistry Letters. (URL: [Link])

-

Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. (URL: [Link])

-

3-methyl-7-azaindole (C8H8N2) - PubChemLite. (URL: [Link])

-

Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - ResearchGate. (URL: [Link])

-

Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (URL: [Link])

-

3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem. (URL: [Link])

-

Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

-

3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem. (URL: [Link])

-

SciFinder - CAS.org. (URL: [Link])

-

(PDF) Synthesis and pharmacological activities of 7-azaindole derivatives - ResearchGate. (URL: [Link])

-

3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem. (URL: [Link])

-

3-nitro-7-azaindole (C7H5N3O2) - PubChemLite. (URL: [Link])

-

4-Nitro-7-azaindole(CAS# 83683-82-3 ) - angenechemical.com. (URL: [Link])

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 1363380-52-2 | Benchchem [benchchem.com]

Theoretical Exploration of the Electronic Structure of 3-Methyl-4-nitro-7-azaindole: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 3-Methyl-4-nitro-7-azaindole, a novel heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established computational methodologies and the extensive body of research on related 7-azaindole derivatives, this document outlines the expected electronic properties of the molecule, offering critical insights for researchers and scientists engaged in drug development.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine and indole systems and engage in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of a methyl group at the 3-position and a nitro group at the 4-position is anticipated to significantly modulate the electronic landscape of the parent 7-azaindole core, thereby influencing its photophysical properties, reactivity, and potential as a kinase inhibitor or other therapeutic agent.[1][3]

This guide will delve into the theoretical underpinnings of the molecule's ground and excited state properties, leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) as the primary investigative tools. These computational approaches have been successfully employed to elucidate the electronic spectra and properties of various azaindole derivatives.[4][5][6]

Part 1: Ground State Electronic Structure

The ground state electronic properties of this compound are fundamental to understanding its stability, reactivity, and intermolecular interactions. Our theoretical approach is grounded in DFT, a robust method for calculating the electronic structure of molecules.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability of our theoretical predictions, we propose a computational protocol that has been validated against experimental data for analogous molecules like indole and 7-azaindole.[5][6]

Step-by-Step Computational Protocol:

-

Geometry Optimization: The molecular geometry will be optimized using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[4] This level of theory has demonstrated excellent agreement with experimental rotational constants for 7-azaindole.[5]

-

Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. This is crucial for predicting non-covalent interactions with biological targets.

Predicted Molecular Geometry and Substituent Effects

The 7-azaindole core is expected to be largely planar. The introduction of the methyl group at the C3 position will likely introduce minimal steric hindrance and act as an electron-donating group, increasing the electron density in the pyrrole ring. Conversely, the nitro group at the C4 position is a strong electron-withdrawing group and is expected to significantly lower the electron density in the pyridine ring. The interplay of these two substituents is predicted to create a pronounced electronic push-pull effect across the molecule.

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO is anticipated to be localized primarily on the electron-rich pyrrole ring, influenced by the electron-donating methyl group. The LUMO is expected to be concentrated on the electron-deficient pyridine ring and the nitro group. This spatial separation of the FMOs is a hallmark of intramolecular charge transfer (ICT) character upon electronic excitation.

Table 1: Predicted Ground State Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high (less negative) due to the electron-donating methyl group. | Indicates a propensity to donate electrons (act as a nucleophile). |

| LUMO Energy | Significantly lowered due to the strong electron-withdrawing nitro group. | Indicates a propensity to accept electrons (act as an electrophile). |

| HOMO-LUMO Energy Gap (ΔE) | Expected to be relatively small. | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and a red-shift in the absorption spectrum compared to unsubstituted 7-azaindole. |

| Dipole Moment | A significant dipole moment is predicted, with the negative pole oriented towards the nitro group and the pyridine nitrogen. | Influences solubility and the nature of intermolecular interactions, particularly with polar biological targets. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) localized on the nitro group oxygens and the pyridine nitrogen. Positive potential (blue) around the pyrrole N-H and methyl group hydrogens. | Provides a visual guide to the regions of the molecule most likely to engage in hydrogen bonding and other electrostatic interactions.[7][8] |

Part 2: Excited State Properties and Photophysics

The excited state dynamics of 7-azaindole and its derivatives are of particular interest due to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[9][10] Understanding the photophysical behavior of this compound is crucial for applications in fluorescent probing and for assessing potential phototoxicity.

Theoretical Approach: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse for calculating the electronic absorption spectra and investigating the nature of electronic transitions.

Step-by-Step TD-DFT Protocol:

-

Vertical Excitation Energy Calculation: Using the optimized ground state geometry, the vertical excitation energies and oscillator strengths for the lowest singlet excited states will be calculated using TD-DFT at the B3LYP/6-311G(d,p) level of theory.

-

Simulation of UV-Vis Absorption Spectrum: The calculated excitation energies and oscillator strengths will be used to simulate the UV-Vis absorption spectrum.

-

Analysis of Electronic Transitions: The nature of the electronic transitions (e.g., n→π, π→π, ICT) will be determined by analyzing the molecular orbitals involved in each excitation.

Predicted UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions. Due to the anticipated small HOMO-LUMO gap and the intramolecular charge transfer character, a significant red-shift in the main absorption band compared to the parent 7-azaindole is predicted.

The Potential for Excited-State Intramolecular Proton Transfer (ESIPT)

The 7-azaindole core possesses both a proton donor (the pyrrole N-H) and a proton acceptor (the pyridine N7).[2] This arrangement facilitates ESIPT, a process where a proton is transferred from the pyrrole nitrogen to the pyridine nitrogen in the excited state, leading to the formation of a transient tautomer with distinct fluorescent properties.[9][10]

The presence of the electron-withdrawing nitro group at the 4-position is expected to increase the acidity of the pyrrole N-H proton in the excited state, potentially enhancing the driving force for ESIPT. Conversely, the methyl group at the 3-position may have a more subtle electronic influence on this process.

Caption: Proposed photocycle for this compound involving ESIPT.

Part 3: Implications for Drug Development

The theoretical insights into the electronic structure of this compound have direct implications for its potential as a therapeutic agent.

-

Target Binding: The predicted MEP map provides a roadmap for designing derivatives with enhanced binding affinity to specific biological targets. The distinct electron-rich and electron-poor regions can be exploited to form specific hydrogen bonds and other non-covalent interactions within a protein's active site.

-

Structure-Activity Relationship (SAR): The computational model serves as a foundation for understanding the SAR of this class of compounds.[3] By systematically modifying the substituents and calculating the resulting changes in electronic properties, a more rational approach to drug design can be undertaken.

-

Pharmacokinetics (ADME): Properties such as the dipole moment and polar surface area, which can be derived from the electronic structure calculations, are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing a combination of DFT and TD-DFT, we can predict the molecule's ground and excited state properties with a high degree of confidence. These theoretical insights are invaluable for guiding the synthesis of novel 7-azaindole derivatives and for accelerating the discovery of new therapeutic agents. The proposed computational protocols provide a robust and self-validating system for generating reliable data to inform drug development programs.

References

-

Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. Biblos-e Archive. Available at: [Link]

-

Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(1), 235-249. Available at: [Link]

-

Prajapati, A. K., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1475. Available at: [Link]

-

Besson, T., & Thiéry, V. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2596. Available at: [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

-

Chong, D. P. (2019). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. International Journal of Molecular Sciences, 20(21), 5327. Available at: [Link]

-

Klymchenko, A. S., et al. (2016). Excited-state intramolecular proton-transfer reaction demonstrating anti-Kasha behavior. Chemical Science, 7(10), 6508-6515. Available at: [Link]

-

Chao, I., et al. (2011). Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation. The Journal of Physical Chemistry A, 115(49), 14129-14136. Available at: [Link]

-

Prajapati, A. K., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PubMed. Available at: [Link]

-

Lu, C. Y., & Lee, Y. T. (2005). Proton transfer of excited 7-azaindole in reverse-micellar methanol nanopools: even faster than in bulk methanol. The Journal of Physical Chemistry B, 109(16), 8049-8052. Available at: [Link]

-

Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]

-

Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. Available at: [Link]

-

Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. CORE. Available at: [Link]

-

Subota, A. I., et al. (2018). Scalable synthesis and properties of 7-methyl- 4-azaindole. Arkivoc, 2018(5), 449-461. Available at: [Link]

-

El-Bakri, Y., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667-1674. Available at: [Link]

-

New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. ResearchGate. Available at: [Link]

-

Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. ResearchGate. Available at: [Link]

-

Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]

-

Fluorescent 7-Azaindole N-linked 1,2,3-triazole: Synthesis and Study of Antimicrobial, Molecular Docking, ADME and DFT Properties. ResearchGate. Available at: [Link]

-

Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

-

Saad, H. A., et al. (2022). New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. Molecules, 27(18), 5897. Available at: [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. UBC Chemistry. Available at: [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 3-Methyl-4-nitro-7-azaindole

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-4-nitro-7-azaindole

This guide provides a comprehensive technical overview of the predicted , a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust predictive profile. We will delve into its synthesis, structural elucidation, and key physicochemical properties, providing field-proven insights into the causality behind experimental choices.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is recognized as a "privileged structure" in medicinal chemistry.[1] As a bioisostere of indole and purine, it is a common motif in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities and modulates physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.[1] The introduction of a methyl group at the 3-position and a nitro group at the 4-position is anticipated to further influence the electronic distribution and steric profile of the 7-azaindole core, potentially leading to novel biological activities and improved pharmacokinetic properties. This guide aims to provide a detailed predictive analysis of these characteristics.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the functionalization of the 7-azaindole ring system. The following multi-step synthesis is proposed, starting from the commercially available 3-methyl-7-azaindole.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: N-Oxidation of 3-Methyl-7-azaindole

-

Dissolve 3-methyl-7-azaindole in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-7-azaindole-N-oxide.

Causality: The N-oxidation of the pyridine ring is a crucial step to direct the subsequent electrophilic nitration to the 4-position. The N-oxide activates the pyridine ring for electrophilic substitution.[3][4]

Step 2: Nitration of 3-Methyl-7-azaindole-N-oxide

-

Carefully add 3-methyl-7-azaindole-N-oxide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified duration, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality: The strong acidic conditions of the nitrating mixture facilitate the introduction of the nitro group onto the electron-rich pyridine N-oxide ring.

Structural Elucidation and Predicted Spectroscopic Profile

The structural identity of this compound can be confirmed through a combination of spectroscopic techniques. The following is a predictive summary of the expected spectral data.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings with characteristic chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methyl group. A singlet for the methyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the bicyclic system and the methyl group, with downfield shifts for carbons near the nitro group. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3400-3300), aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), and strong asymmetric and symmetric NO₂ stretching (~1550-1475 and ~1360-1290).[5][6] |

| Mass Spec. | Expected molecular ion peak and fragmentation pattern corresponding to the loss of the nitro group and other fragments. |

Predicted Physicochemical Characteristics

The introduction of the methyl and nitro groups onto the 7-azaindole scaffold will significantly impact its physicochemical properties.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Expected to be a yellow to orange crystalline solid. | Nitroaromatic compounds are often colored. |

| Melting Point | Moderately high, likely above 200 °C. | Aromatic, planar structure with potential for strong intermolecular interactions. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | The polar nitro group enhances polarity, but the aromatic system maintains some lipophilicity.[7] |

| Stability | Potentially sensitive to light and high temperatures. | Nitroaromatic compounds can undergo photodegradation and thermal decomposition.[8] |

Reactivity and Chemical Properties

The electronic nature of this compound is dictated by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group.

Caption: Electronic effects of substituents on the 7-azaindole ring.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, and the presence of the nitro group will further deactivate it towards electrophilic attack. The pyrrole ring remains the more electron-rich portion of the molecule.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group will activate the pyridine ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is a common strategy in medicinal chemistry to introduce an amino functionality, which can serve as a handle for further derivatization.

Potential Applications in Drug Discovery

Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The nitro group can be a key pharmacophore or can be converted to an amino group to explore structure-activity relationships.[9] Its derivatives could be investigated for a range of biological targets, including but not limited to protein kinases, with potential applications in oncology and inflammatory diseases.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the . The proposed synthesis, along with the predicted spectroscopic and physicochemical data, offers a solid foundation for researchers and drug development professionals. It is imperative that these predicted properties are validated through empirical studies to fully elucidate the potential of this promising molecule.

References

- Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols - Benchchem. (URL not available)

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL not available)

- Infrared of nitro compounds - Chemistry. (URL not available)

- Azaindoles in Medicinal Chemistry - PharmaBlock. (URL not available)

- In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Benchchem. (URL not available)

- Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. (URL not available)

- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - MDPI. (URL not available)

- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. (URL not available)

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (URL not available)

- Reactivity of Methyl and Nitro Benzene | PDF - Scribd. (URL not available)

- 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (URL not available)

- IR: nitro groups. (URL not available)

- The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (URL not available)

- Activating and Deactivating Groups In Electrophilic Arom

- Biological activity and material applications of 7-azaindole derivatives - ResearchG

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (URL not available)

- Recent advances in the global ring functionalization of 7-azaindoles - ResearchG

- Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation | Organic Letters - ACS Public

- 24.6: Nitro Compounds - Chemistry LibreTexts. (URL not available)

- X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde | Request PDF - ResearchG

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)

- An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole - Benchchem. (URL not available)

- Azaindole Therapeutic Agents - PMC - PubMed Central. (URL not available)

- 7-Azaindole N-Oxide (7-AINO)

- 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (URL not available)

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (URL not available)

- CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING - ShareOK. (URL not available)

- Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6.

- (PDF)

- Supporting information - The Royal Society of Chemistry. (URL not available)

- Supporting Inform

- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (URL not available)

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel

- SPECTROSCOPIC STUDY OF 7-AZAINDOLE MOLECULE AND ITS COMPLEXES. (URL not available)

- stability issues of 5-Nitro-1,2,3-benzenetricarboxylic acid in solution - Benchchem. (URL not available)

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (URL not available)

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL not available)

- Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchG

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - MDPI. (URL not available)

- The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes1 | Journal of the American Chemical Society. (URL not available)

- A Comparative Guide to the Stability of Nitroaromatic Compounds - Benchchem. (URL not available)

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (URL not available)

- The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K. (URL not available)

- Synthesis and Sar of 2- And 3-substituted 7-azaindoles as Potential Dopamine D4 Ligands. (URL not available)

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Strategic Deployment of 3-Methyl-4-nitro-7-azaindole in Fragment-Based Drug Design: A Technical Guide